

Technical Guide: BDC2.5 Mimotope 1040-31 Sequence Analysis & Modifications[1]

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Compound of Interest

Compound Name: BDC2.5 mimotope 1040-31
acetate

Cat. No.: B14754296

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Executive Summary

The 1040-31 peptide (often referred to as p31 or BDC2.5 mimotope) is a synthetic decapeptide identified via positional scanning of a combinatorial peptide library.[1] It functions as a high-affinity ligand for the BDC2.5 T-cell receptor (TCR) in non-obese diabetic (NOD) mice.[1]

Unlike low-affinity natural autoantigens (such as Chromogranin A or Hybrid Insulin Peptides), 1040-31 acts as a superagonist, inducing robust T-cell proliferation and cytokine production even at low nanomolar concentrations.[1] This guide details its physicochemical properties, synthesis challenges, modification strategies, and validated experimental protocols.

Sequence Analysis & Physicochemical Properties[1] [2]

Primary Structure

The core sequence of the 1040-31 mimotope is a 10-mer containing a hydrophobic core flanked by charged residues.[1]

Sequence:YVRPLWVRME N-to-C Terminus: H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH[1]
[2][3]

Physicochemical Data

Property	Value	Notes
Formula	C ₆₃ H ₉₇ N ₁₇ O ₁₄ S ₁	Contains one sulfur atom (Met).[1]
Molecular Weight	1348.61 Da	Monoisotopic mass.[1]
Isoelectric Point (pI)	~9.6	Net positive charge at physiological pH (Arg x2).
Hydrophobicity	Moderate-High	Contains Trp, Leu, Val (x2). Requires organic co-solvent.[1]
Instability Index	High	Methionine (Met9) and Tryptophan (Trp6) are oxidation-prone.[1]

Structural Binding Motif

The peptide binds to the MHC Class II molecule I-A⁹⁷ (unique to NOD mice).[1]

- Anchor Residues: The motif for I-A⁹⁷ binding is unconventional due to the degradation of the P9 pocket.[1]
- TCR Contact: The central residues (likely PLW) protrude from the MHC groove, interacting directly with the CDR3 loops of the BDC2.5 TCR.

Synthesis & Modification Strategies

Synthesis Challenges (Causality & Mitigation)

Synthesis of 1040-31 requires specific attention to preventing side reactions during cleavage and purification.

- Methionine Oxidation (Met9):

- Issue: Met is easily oxidized to sulfoxide (+16 Da) or sulfone (+32 Da) during synthesis or storage, drastically reducing TCR binding affinity.
- Mitigation: Perform synthesis under inert atmosphere (Argon). Use Norleucine (Nle) as an isosteric replacement for Met in non-critical studies to improve stability.
- Tryptophan Alkylation (Trp6):
 - Issue: During TFA cleavage, carbocations from protecting groups can attack the indole ring of Trp.
 - Mitigation: Use a scavenger cocktail containing ethanedithiol (EDT) and triisopropylsilane (TIPS).
- Arginine Coupling (Arg3, Arg8):
 - Issue: Steric hindrance can lead to deletion sequences.[\[1\]](#)
 - Mitigation: Double coupling cycles are recommended for Arg residues.[\[1\]](#)

Engineered Modifications

Researchers often modify 1040-31 to alter its utility in flow cytometry or imaging.[\[1\]](#)

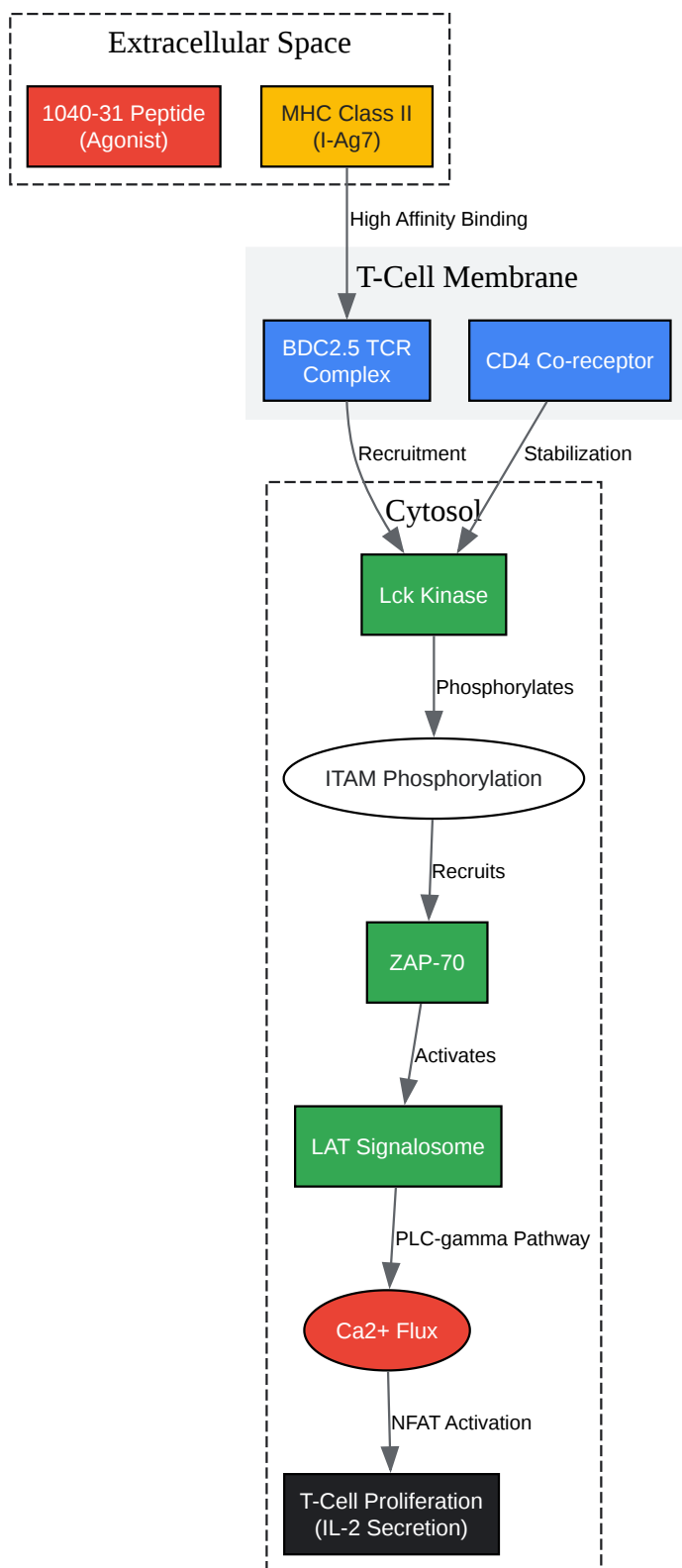
Modification	Position	Purpose	Protocol Note
Biotinylation	N-Terminus (via linker)	Creation of pMHC Tetramers for staining BDC2.5+ T cells.	Use a PEG spacer (e.g., PEG2) to prevent steric hindrance with the MHC binding groove.
FITC/FAM	N-Terminus	Direct uptake assays or tracking.[1]	pH sensitive; avoid acidic environments during imaging.[1]
D-Amino Acids	All positions	Protease resistance (Retro-inverso).[1]	Creates a stable analog that may not trigger TCR but binds MHC (antagonist potential).
Scrambled Control	Randomized	Negative control for assays.	Common sequence: LRVMPYWREV (maintains pI and MW but destroys motif).

Biological Mechanism & Signaling Pathway[1]

The 1040-31 peptide does not exist in nature; it mimics the structural footprint of the natural autoantigen (likely a Chromogranin A fragment fused with insulin).[1] Upon binding I-A^{g7}, it triggers the canonical TCR signaling cascade.[1]

Signaling Cascade Diagram

The following diagram illustrates the activation pathway initiated by 1040-31 loading onto the MHC II complex.[1]



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Caption: Signal transduction pathway triggered by 1040-31 peptide binding to BDC2.5 TCR.

Experimental Protocols

Peptide Solubilization (Critical)

Improper solubilization is the #1 cause of assay failure with 1040-31 due to its hydrophobic residues and aggregation potential.[1]

Protocol:

- **Stock Preparation:** Dissolve lyophilized peptide in 100% sterile DMSO to a concentration of 10 mg/mL. Do not use water or PBS initially, as this will cause precipitation and micelle formation.
- **Aliquot:** Divide into small aliquots (e.g., 10-20 μ L) to avoid freeze-thaw cycles.
- **Storage:** Store at -80°C under nitrogen/argon if possible.
- **Working Solution:** Dilute the DMSO stock into culture media (e.g., RPMI 1640) immediately before use. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.

BDC2.5 T-Cell Proliferation Assay

This assay validates the biological activity of the peptide.[1]

Reagents:

- BDC2.5 Splenocytes (Source of T cells).[2][4][5][6]
- NOD Splenocytes (Irradiated, Source of APCs).
- 1040-31 Peptide (Serial dilutions: 1000 ng/mL to 0.1 ng/mL).[1]

Workflow:

- **Harvest:** Isolate spleens from BDC2.5 transgenic mice. Create a single-cell suspension.
- **Lysis:** Lyse Red Blood Cells (RBCs) using ACK lysis buffer.
- **Plating:** Plate 2×10^5 BDC2.5 cells per well in a 96-well U-bottom plate.

- Stimulation: Add 1040-31 peptide at varying concentrations.
 - Note: No additional APCs are needed if using whole splenocytes, as BDC2.5 spleens contain endogenous APCs. If using purified CD4⁺ T cells, add 1x10⁵ irradiated NOD splenocytes.
- Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
- Readout:
 - Method A (Thymidine):^[1] Add ³H-Thymidine for the last 16 hours.^[1]
 - Method B (CFSE): Label cells with CFSE prior to plating; analyze dilution via Flow Cytometry.

MHC Tetramer Staining

To visualize antigen-specific T cells:

- Load biotinylated 1040-31 onto recombinant I-A^{g7} monomers.^[1]
- Conjugate with Streptavidin-PE or APC.^[1]
- Incubate cells with Tetramer (10 µg/mL) for 60 mins at 37°C (MHC II tetramers often require physiological temperature for stable binding, unlike MHC I).

References

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